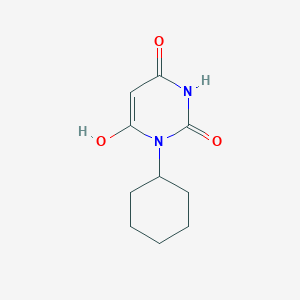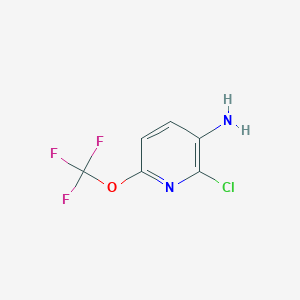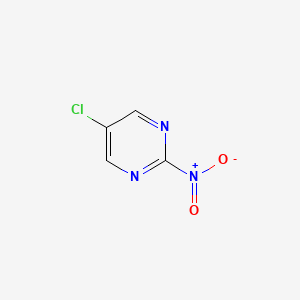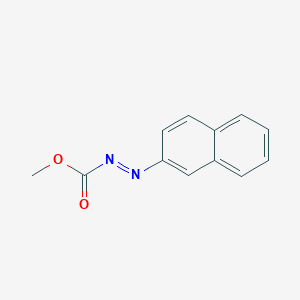![molecular formula C7H5FN2O2 B11758368 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758368.png)
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrrolo[2,3-b]pyridine core. The presence of the fluorine atom often enhances the biological activity and metabolic stability of the compound, making it a valuable candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione can be achieved through various methods. One common approach involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide. This can be accomplished using the Balz-Schiemann reaction or lithium-halogen exchange . The Balz-Schiemann reaction involves the conversion of an aryl amine to a diazonium salt, which is then treated with a fluoride source to introduce the fluorine atom. Alternatively, lithium-halogen exchange involves the use of an organolithium reagent to replace a halogen atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, which may result in different biological activities.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: The presence of a bromine atom can influence the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its fluorine atom, which often enhances its biological activity and metabolic stability compared to its analogs .
Eigenschaften
IUPAC Name |
4-fluoro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHZUMVWPCYNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)NC(=O)C=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)


![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
![[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758322.png)
![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11758327.png)
![1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene](/img/structure/B11758328.png)


![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)


